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A Robust Neurodevelopmental Disruption Model for
Schizophrenia Research
The administration of the mitotic inhibitor methylazoxymethanol acetate (MAM) to pregnant rats

on gestational day 17 (GD17) is a widely utilized and well-validated neurodevelopmental

animal model for schizophrenia.[1][2][3] This model is based on the principle of disrupting brain

development at a critical period, leading to a cascade of pathological changes that manifest in

adulthood as behavioral and neurochemical abnormalities reminiscent of schizophrenia in

humans.[1][2]

Rationale for GD17 Administration
The timing of MAM administration is critical for producing a phenotype relevant to

schizophrenia.[2][3] By GD17 in the rat, neuronal proliferation in most subcortical regions is

largely complete, while it is still active in later developing areas such as the prefrontal cortex,

hippocampus, and temporal cortices.[1][2] This specific timing allows MAM, a DNA alkylating

agent, to selectively interfere with the proliferation and migration of neuronal precursor cells in

these specific brain regions.[4][5] The resulting pathology is subtle, characterized by reduced

cortical thickness and increased neuronal packing density without significant neuronal loss,

which closely mirrors the histopathology observed in post-mortem studies of schizophrenia

patients.[1][6][7]
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Offspring of dams treated with MAM on GD17 develop a range of deficits that align with the

positive, negative, and cognitive symptoms of schizophrenia.[1][8] These include:

Anatomical Alterations: Reductions in the volume of the prefrontal cortex, hippocampus, and

thalamus.[1][7][8] Histological analyses reveal disorganized pyramidal neurons and

heterotopias in the hippocampus.[1]

Behavioral Deficits: Adult MAM offspring exhibit hyperactivity in response to stressors and

psychomotor stimulants like amphetamine.[8][9] They also show deficits in sensorimotor

gating (prepulse inhibition), social interaction, and cognitive flexibility in tasks such as

reversal learning.[1][9][10][11]

Neurochemical and Electrophysiological Dysregulation: The model is characterized by a

dysregulation of subcortical dopamine neurotransmission, particularly an exaggerated

dopamine release in the nucleus accumbens in response to amphetamine.[8] Furthermore,

there is significant evidence for altered glutamatergic signaling in the hippocampus and

prefrontal cortex, including N-methyl-D-aspartate (NMDA) receptor hypofunction and

changes in AMPA receptor expression.[4][9][12]

Applications in Drug Development
The GD17 MAM model provides a valuable platform for investigating the underlying

neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. Its

ability to recapitulate key aspects of the human condition, from anatomical changes to

behavioral and pharmacological responses, makes it a powerful tool for screening compounds

aimed at alleviating positive, negative, and cognitive symptoms.[9][12] The model is particularly

useful for studying the developmental trajectory of the disease, as some deficits, like social

withdrawal and cognitive impairments, are present before puberty, while others, related to

positive symptoms, emerge after puberty.[12]

Experimental Protocols
Protocol for GD17 MAM Acetate Administration
This protocol details the procedure for inducing the MAM phenotype in the offspring of pregnant

rats.
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Materials:

Timed-pregnant Sprague-Dawley rats (day of copulatory plug detection is GD0)[2]

Methylazoxymethanol Acetate (MAM Acetate)[2]

Sterile Saline (0.9% NaCl)

Laboratory-grade balance

Sterile syringes and needles (e.g., 25-gauge)

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses (MAM is a

neurotoxin)

Procedure:

Animal Housing: House pregnant dams individually in a temperature- and humidity-controlled

environment with a 12-hour light/dark cycle and limited access to minimize stress.[2]

Confirmation of Gestational Day: Accurately determine the day of gestation. GD17 is the

optimal time for administration to model schizophrenia-like deficits.[2]

MAM Acetate Preparation:

On the day of injection, prepare a fresh solution of MAM acetate in sterile saline.

The standard dose is 22 mg/kg.[4][6][7][13] Some studies have used doses ranging from

20-25 mg/kg.[14][15]

Calculate the required volume for each dam based on its body weight. A typical injection

volume is 1 ml/kg.

Administration:

Gently restrain the pregnant dam.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3242314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396156/
https://pubmed.ncbi.nlm.nih.gov/16581031/
https://www.researchgate.net/figure/Experimental-design-that-was-used-to-investigate-the-effects-of-early-pharmacological_fig1_357733357
https://pubmed.ncbi.nlm.nih.gov/1795895/
https://pubmed.ncbi.nlm.nih.gov/6109753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer the calculated dose of MAM acetate solution via a single intraperitoneal (i.p.)

injection.[4][13]

Control animals should receive an equivalent volume of sterile saline.

Post-Injection Monitoring:

Return the dam to its home cage and monitor for any signs of distress.

Allow the pregnancy to proceed to term. Pups are typically weaned at postnatal day 21

(PND21).

Offspring from MAM-treated dams are considered the experimental group for subsequent

studies.

Protocol for Amphetamine-Induced Hyper-locomotion
This behavioral test is used to assess the hyper-responsiveness of the mesolimbic dopamine

system, a key feature of the MAM model.[2][8]

Apparatus:

Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking

systems to measure locomotor activity.

Procedure:

Habituation: Place the adult rat (typically >PND56) in the open-field arena and allow it to

habituate for 30-60 minutes.

Injection: Remove the rat from the arena, administer a subcutaneous (s.c.) injection of

amphetamine (e.g., 2 mg/kg) or saline vehicle.[8]

Data Recording: Immediately return the animal to the arena and record locomotor activity

(e.g., distance traveled, horizontal movements) for 90-120 minutes.

Analysis: Compare the locomotor response to amphetamine in MAM-treated rats versus

saline-treated controls. MAM rats are expected to show a significantly potentiated locomotor
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response.[6][8]

Protocol for Prepulse Inhibition (PPI) of Startle
PPI assesses sensorimotor gating, a process that is deficient in schizophrenia patients and in

the MAM model.[9][11]

Apparatus:

A startle response system consisting of a sound-attenuating chamber, a holding cylinder for

the rat, a speaker to deliver acoustic stimuli, and a sensor to detect whole-body startle.

Procedure:

Acclimation: Place the rat in the holding cylinder within the chamber and allow a 5-10 minute

acclimation period with background white noise (e.g., 65-70 dB).

Test Session: The session consists of multiple trial types presented in a pseudorandom

order:

Pulse-Alone Trials: A high-intensity acoustic stimulus (pulse) is presented (e.g., 120 dB for

40 ms).

Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (prepulse) (e.g., 73-85 dB

for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

No-Stimulus Trials: Only background white noise is present.

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a

percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone

trials:

% PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone

trial) x 100]

MAM-treated rats are expected to exhibit a significant deficit in PPI.[11][16]

Quantitative Data Summary
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Table 1: Anatomical and Histological Changes in Adult
MAM-E17 Offspring

Parameter Brain Region Observation Reference

Brain Weight Total ~11% reduction [3]

Cortical Mass Neocortex ~20% reduction [15]

Regional Volume
Mediodorsal

Thalamus
Significant reduction [6][7]

Hippocampus Significant reduction [1][6][7]

Prefrontal Cortex Significant reduction [1][8]

Neuronal Density Prefrontal Cortex Increased [1][6][7]

Perirhinal Cortex Increased [6]

Neuronal Number Neocortex No significant change [1]

Cellular Organization Hippocampus

Disorganized

pyramidal neurons,

heterotopias

[1]

Table 2: Behavioral Deficits in Adult MAM-E17 Offspring
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Behavioral Domain Test
Key Finding in
MAM Rats

Reference

Positive Symptoms

Psychomotor Agitation
Amphetamine-

Induced Locomotion

Hyper-responsive to

amphetamine (2

mg/kg)

[6][8]

Sensorimotor Gating
Prepulse Inhibition

(PPI)

Deficient PPI

(emerges post-

puberty)

[11][16]

Sensory Filtering Latent Inhibition
Reduction or absence

of latent inhibition
[1][9]

Negative Symptoms

Social Behavior Social Interaction Test
Reduced social

interaction time
[8][9]

Cognitive Symptoms

Working Memory
Spatial Novelty

Preference

Impaired short-term

memory
[10]

Spatial Learning Y-Maze / Water Maze
Deficits in spatial

reference memory
[10]

Cognitive Flexibility Reversal Learning

Impaired

(perseverative

behavior)

[1][6]

Table 3: Neurochemical and Electrophysiological
Alterations in Adult MAM-E17 Offspring
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System Parameter Brain Region Observation Reference

Dopaminergic

Amphetamine-

induced

Dopamine

Release

Nucleus

Accumbens

Increased

extracellular

dopamine

[8]

Amphetamine-

induced

Dopamine

Release

Medial Prefrontal

Cortex

No significant

difference from

controls

[8]

Glutamatergic
NMDA Receptor

Function
Prefrontal Cortex

Hypofunction,

associated with

epigenetic

changes in

Grin2b gene

[12]

AMPA Receptor Hippocampus

Changes in

subunit

expression and

phosphorylation

[4][9]

AMPA-mediated

Field Potentials
Hippocampus

Decrease in

AMPA receptor-

mediated field

potentials

[4][9]

Metabolites (¹H-

NMR)
Hippocampus

Changes in

glutamate and N-

acetyl aspartyl

glutamate levels

[9]
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Figure 1: Experimental workflow for the GD17 MAM neurodevelopmental model.
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Figure 2: Pathophysiological cascade from MAM administration to adult phenotype.
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Figure 3: Key neurochemical pathway alterations in the GD17 MAM model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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